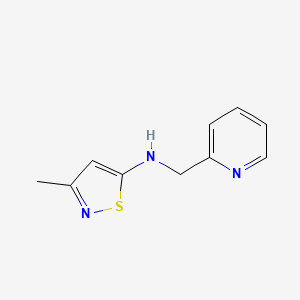
(3-METHYL-ISOTHIAZOL-5-YL)-PYRIDIN-2-YLMETHYL-AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-METHYL-ISOTHIAZOL-5-YL)-PYRIDIN-2-YLMETHYL-AMINE is a heterocyclic compound that contains a thiazole ring, a pyridine ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-METHYL-ISOTHIAZOL-5-YL)-PYRIDIN-2-YLMETHYL-AMINE typically involves the reaction of 3-methyl-1,2-thiazol-5-amine with a pyridine derivative. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The choice of reagents and conditions can be optimized for yield and purity, and the process may be scaled up using continuous flow reactors to improve efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
(3-METHYL-ISOTHIAZOL-5-YL)-PYRIDIN-2-YLMETHYL-AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
(3-METHYL-ISOTHIAZOL-5-YL)-PYRIDIN-2-YLMETHYL-AMINE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of (3-METHYL-ISOTHIAZOL-5-YL)-PYRIDIN-2-YLMETHYL-AMINE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3-METHYL-ISOTHIAZOL-5-YL)-PYRIDIN-2-YLMETHYL-AMINE include:
- 3-Methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine
- 3-Methyl-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-8-amine .
Uniqueness
What sets this compound apart is its unique combination of a thiazole ring and a pyridine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
864684-73-1 |
|---|---|
Molecular Formula |
C10H11N3S |
Molecular Weight |
205.28 g/mol |
IUPAC Name |
3-methyl-N-(pyridin-2-ylmethyl)-1,2-thiazol-5-amine |
InChI |
InChI=1S/C10H11N3S/c1-8-6-10(14-13-8)12-7-9-4-2-3-5-11-9/h2-6,12H,7H2,1H3 |
InChI Key |
RXUIEDCFXIRKSI-UHFFFAOYSA-N |
SMILES |
CC1=NSC(=C1)NCC2=CC=CC=N2 |
Canonical SMILES |
CC1=NSC(=C1)NCC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















